Product packaging for Benzo[b]thiophene-7-acetamide(Cat. No.:)

Benzo[b]thiophene-7-acetamide

Cat. No.: B8450871
M. Wt: 191.25 g/mol
InChI Key: YLTCKQOVKOTOSI-UHFFFAOYSA-N
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Description

Foundational Significance of the Benzo[b]thiophene Heterocyclic System

The benzo[b]thiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a prominent structure in medicinal chemistry. google.com This nucleus is present in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. google.com The inherent physicochemical properties of the benzo[b]thiophene system, including its relative planarity and the presence of a sulfur atom which can engage in various non-covalent interactions, contribute to its ability to bind to a diverse range of biological targets. tandfonline.com

The versatility of the benzo[b]thiophene core allows for substitution at various positions, enabling the fine-tuning of its steric, electronic, and lipophilic properties. This adaptability has been exploited by medicinal chemists to develop a multitude of derivatives with activities spanning from antimicrobial and anticancer to anti-inflammatory and neuroprotective. google.comrsc.org

Rationale for Focused Investigation of the 7-Acetamide Substitution Pattern

The specific placement of substituents on the benzo[b]thiophene ring can dramatically influence the molecule's biological activity. The investigation into the 7-acetamide substitution pattern stems from the broader interest in amino-substituted benzo[b]thiophenes and their derivatives, which have been a subject of significant research in synthetic and medicinal chemistry. rsc.org The amino group at the 7-position serves as a key synthetic handle, allowing for the introduction of a variety of functional groups, including the acetamide (B32628) moiety.

The acetamide group itself is a common functional group in pharmaceuticals, known for its ability to form hydrogen bonds and influence the pharmacokinetic profile of a compound. In the context of Benzo[b]thiophene-7-acetamide, the introduction of the acetamide group at the 7-position is a deliberate design choice aimed at exploring its potential to modulate the activity of the benzo[b]thiophene scaffold. A key example of the rationale for investigating this specific derivative is its potential as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor. tandfonline.com GSK-3 is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including type II diabetes, Alzheimer's disease, and bipolar disorder. tandfonline.com The synthesis and investigation of this compound are therefore driven by the hypothesis that this specific substitution pattern may confer potent and selective inhibitory activity against GSK-3, offering a potential therapeutic avenue for these conditions. tandfonline.com Furthermore, GSK-3 inhibitors have been explored for their potential to promote bone deposition, suggesting a role in treating osteoporosis and aiding in bone fracture repair. tandfonline.com

Current Research Landscape and Emerging Trajectories in Benzo[b]thiophene Chemistry

The field of benzo[b]thiophene chemistry is dynamic, with ongoing research focused on several key areas. A major trajectory is the development of novel and more efficient synthetic methodologies to access diverse benzo[b]thiophene derivatives. This includes the exploration of transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to functionalize the benzo[b]thiophene core in a regioselective manner.

Another significant trend is the design and synthesis of benzo[b]thiophene-based compounds with targeted biological activities. Researchers are increasingly employing structure-based drug design and computational modeling to identify and optimize benzo[b]thiophene derivatives as inhibitors of specific enzymes or as ligands for particular receptors. This has led to the discovery of potent benzo[b]thiophene-based inhibitors of targets such as kinases, proteases, and tubulin.

Furthermore, there is a growing interest in the application of benzo[b]thiophenes in materials science, particularly in the development of organic semiconductors and fluorescent materials. The tunable electronic properties of the benzo[b]thiophene ring system make it an attractive building block for these applications.

Contextualizing this compound within Privileged Medicinal Chemistry Scaffolds

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the discovery of new drugs. The benzo[b]thiophene nucleus is widely recognized as a privileged scaffold due to the extensive range of biological activities exhibited by its derivatives. google.com

This compound fits within this context as a specific embodiment of this privileged scaffold. Its investigation is a testament to the strategy of leveraging a known privileged core and modifying its substitution pattern to explore new therapeutic opportunities. The potential of this compound as a GSK-3 inhibitor for a range of diseases highlights how the functionalization of a privileged scaffold can lead to the identification of compounds with novel and valuable biological activities. tandfonline.com The synthesis of this specific derivative is a targeted approach to harness the inherent "privilege" of the benzo[b]thiophene system for a defined therapeutic purpose.

Detailed Research Findings

The synthesis of this compound has been explicitly described in the scientific literature. A documented method involves the hydrolysis of the corresponding precursor, Benzo[b]thiophene-7-acetonitrile. tandfonline.com The reaction is carried out by heating the acetonitrile (B52724) derivative in the presence of a strong base, such as potassium hydroxide (B78521), in a suitable solvent like 2-methyl-2-propanol. tandfonline.com This process effectively converts the nitrile functional group into the desired acetamide.

Table 1: Synthesis of this compound

Starting Material Reagents and Conditions Product Reference

Research into the biological activity of this compound has identified it as a potential inhibitor of Glycogen Synthase Kinase-3 (GSK-3). tandfonline.com This has led to its investigation for the treatment of a variety of diseases where GSK-3 is implicated, including:

Type I and Type II diabetes tandfonline.com

Neurological disorders such as Alzheimer's disease tandfonline.com

Bipolar disorder tandfonline.com

Furthermore, due to the role of GSK-3 in bone metabolism, this compound has been considered for its potential to stimulate bone deposition, which could be beneficial in treating osteoporosis and promoting the healing of bone fractures. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B8450871 Benzo[b]thiophene-7-acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)acetamide

InChI

InChI=1S/C10H9NOS/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H2,11,12)

InChI Key

YLTCKQOVKOTOSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)N)SC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo B Thiophene 7 Acetamide

Precursor Synthesis and Regioselective Functionalization Strategies for 7-Substituted Benzo[b]thiophenes

The synthesis of the crucial precursor, a 7-substituted benzo[b]thiophene, is a significant challenge that relies on a variety of modern synthetic techniques. The inherent reactivity of the benzo[b]thiophene ring system, which typically favors substitution at the C-2 and C-3 positions, necessitates carefully designed strategies to achieve functionalization at the desired C-7 position. These strategies often involve either building the ring system from an already functionalized benzene (B151609) precursor or employing advanced catalytic methods for direct C-H activation.

Electrophilic Cyclization Approaches to the Benzo[b]thiophene Core

Electrophilic cyclization is a foundational and widely utilized method for constructing the benzo[b]thiophene core. This approach typically begins with an o-alkynylthioanisole derivative, which undergoes an intramolecular cyclization reaction upon treatment with an electrophile. The choice of electrophile is critical as it not only facilitates the ring closure but also introduces a substituent at the C-3 position.

Common electrophiles employed in this process include iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and various sulfenyl and selenyl chlorides. acs.org For instance, the reaction of an o-(1-alkynyl)thioanisole with iodine results in the formation of a 3-iodobenzo[b]thiophene. acs.org This versatile intermediate can then be subjected to further functionalization.

Researchers have developed environmentally benign processes for these cyclizations, utilizing safer solvents like ethanol (B145695) and inexpensive inorganic reagents to produce 2,3-disubstituted benzo[b]thiophenes in high yields under mild conditions. uwf.edu A notable advancement involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic thiomethyl source, which allows for the synthesis of 3-thiomethyl-substituted benzo[b]thiophenes at ambient temperatures. nih.govacs.org

To achieve a 7-substituted pattern, the strategy relies on starting with a pre-functionalized o-alkynylthioanisole. For example, cyclization of an alkynyl thioanisole (B89551) bearing a substituent at the appropriate position on the phenyl ring will yield the corresponding 7-substituted benzo[b]thiophene. One study demonstrated that the cyclization of an alkynyl thioanisole with a bromine atom on the aromatic ring proceeded in excellent yield, providing a halogenated benzo[b]thiophene that is primed for further cross-coupling reactions. nih.gov

Electrophile Substrate Key Features Reference
I₂, Br₂, NBSo-(1-Alkynyl)thioanisolesProvides 3-halo-benzo[b]thiophenes acs.org
Dimethyl(thiodimethyl)sulfonium tetrafluoroborateo-Alkynyl thioanisolesIntroduces a 3-thiomethyl group; mild conditions nih.govacs.org
Sodium Halides (with Cu catalyst)o-Alkynyl thioanisolesGreener approach to 3-halo-benzo[b]thiophenes researchgate.net

Radical-Mediated Annulation Techniques

Radical-mediated reactions offer an alternative and powerful pathway to the benzo[b]thiophene scaffold. These methods often involve the generation of a key aryl or thiyl radical, which initiates a cyclization cascade.

A prominent example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.orgrsc.org In this process, visible light irradiation, often using a photosensitizer like eosin (B541160) Y, initiates a single-electron transfer to the diazonium salt. This generates an aryl radical that adds to the alkyne, followed by an intramolecular cyclization to form the benzo[b]thiophene ring. rsc.org

Another approach involves the manganese-catalyzed oxidative annulation of thiophenols with activated internal alkynes under aerobic conditions. rsc.org This reaction is believed to proceed through the formation of a thiyl radical, which adds to the carbon-carbon triple bond, leading to the final product. rsc.org For the synthesis of a 7-substituted benzo[b]thiophene, this method would necessitate a correspondingly substituted thiophenol as the starting material.

Method Precursors Initiation/Catalyst Key Features Reference
Photocatalytic Annulationo-Methylthio-arenediazonium salts, AlkynesEosin Y, Visible LightGenerates aryl radical intermediate organic-chemistry.orgrsc.org
Oxidative AnnulationThiophenols, Activated AlkynesMn(OAc)₃, O₂Generates thiyl radical intermediate rsc.org
Radical Cascade Cyclization2-Alkynylthioanisoles, α-Oxocarboxylic acidsAgNO₃Radical cascade mechanism nih.gov

Transition Metal-Catalyzed Cross-Coupling and C-H Activation Methods for C-7 Functionalization

Direct functionalization of a pre-formed benzo[b]thiophene ring at the C-7 position is a highly sought-after but challenging transformation due to the electronic properties of the heterocycle. Transition metal catalysis, particularly palladium- and rhodium-based systems, provides the most advanced tools for this purpose through directed C-H activation. ias.ac.in

Site-selective C-H activation reactions offer a step-economic approach to introduce functional groups without the need for pre-functionalized substrates. acs.orgnih.gov The strategy typically involves the use of a directing group attached to the benzo[b]thiophene, which coordinates to the metal catalyst and positions it to activate a specific C-H bond, often in the ortho position. To achieve C-7 functionalization, one would need to install a directing group at the C-6 position.

While direct C-7 functionalization is less common than C-2 or C-3, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed to synthesize polysubstituted benzo[b]thiophenes with high regioselectivity. researchgate.net The ultimate substitution pattern, including at C-7, is dictated by the substituents on the arylboronic acid precursor. researchgate.net

A more common strategy to access 7-functionalized derivatives is through cross-coupling reactions on a 7-halobenzo[b]thiophene precursor, which can be synthesized via the electrophilic or radical cyclization methods mentioned previously. Standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination can then be used to install a variety of groups, including the amino group required for the synthesis of Benzo[b]thiophene-7-acetamide.

Catalytic Method Reactants Catalyst/Ligand Purpose Reference
C-H ArylationBenzo[b]thiophene, Aryl HalidesPd₂(dba)₃, Ag(I)Direct arylation (typically C2/C3) acs.org
Three-Component CouplingArylboronic acids, Alkynes, SulfurRhodium catalystForms substituted benzo[b]thiophenes researchgate.net
Buchwald-Hartwig Amination7-Halo-benzo[b]thiophene, AminePalladium catalyst, LigandIntroduction of an amino group at C-7General Method

Stereoselective and Enantioselective Synthesis Considerations

When substituents on the benzo[b]thiophene core create a chiral center, the development of stereoselective and enantioselective synthetic methods becomes crucial. Chiral catalysts are often employed to control the three-dimensional arrangement of atoms during the reaction.

For example, a chiral phosphine-catalyzed enantioselective [4+2] cyclization between 3-nitrobenzo[b]thiophenes and allenoates has been reported to produce chiral dihydrodibenzo[b]thiophenes with high enantioselectivities. rhhz.net While this example builds a new ring onto the benzo[b]thiophene, the principle of using chiral catalysts is broadly applicable.

More relevant to the functionalization of the benzo[b]thiophene core itself is the enantioselective aza-Friedel–Crafts reaction. A recently developed protocol uses a BINOL-derived chiral phosphoric acid to catalyze the reaction of benzothiophene-2,3-dione-derived ketimines with indoles. acs.orgacs.org This method allows for the construction of a chiral quaternary carbon center adjacent to the sulfur atom with excellent enantioselectivity (up to 99% ee). acs.orgacs.org Such strategies highlight the potential for creating enantiomerically pure benzo[b]thiophene derivatives, which would be critical if the acetamide (B32628) side chain or other substituents on the target molecule were to introduce chirality.

Precision Amidation Reactions for Acetamide Moiety Introduction at C-7

The final step in the synthesis of this compound is the formation of the acetamide group at the C-7 position. This is typically achieved through a reliable and high-yielding amidation reaction on a 7-aminobenzo[b]thiophene precursor.

Acylation of Precursor 7-Aminobenzo[b]thiophenes (e.g., via Acetic Anhydride or Acetyl Chloride)

The acylation of an aromatic amine is a fundamental transformation in organic synthesis. The precursor, 7-aminobenzo[b]thiophene, can be readily converted to the target acetamide through reaction with a suitable acetylating agent.

The most common and efficient reagents for this purpose are acetyl chloride and acetic anhydride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid or acetic acid byproduct generated during the reaction. The nucleophilic amino group at C-7 attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the stable amide bond.

The synthesis of various 2- and 3-aminobenzo[b]thiophene derivatives has been extensively studied, and their subsequent conversion to amides or other functionalities is a standard procedure in medicinal chemistry. nih.gov This well-established reactivity can be directly applied to the 7-amino isomer. The reaction conditions are generally mild and the yields are high, making this a robust method for the final step of the synthesis.

Direct Carbonylation and Amidation Routes

The synthesis of this compound can be envisioned through direct and efficient routes that install the acetamide group in a single or a minimal number of steps from an advanced intermediate. Key among these are palladium-catalyzed aminocarbonylation and the direct amidation of a corresponding carboxylic acid.

Palladium-Catalyzed Aminocarbonylation: This powerful method involves the reaction of a halo-benzo[b]thiophene with carbon monoxide and an ammonia (B1221849) source, catalyzed by a palladium complex. For the synthesis of this compound, a suitable starting material would be 7-halo-benzo[b]thiophene (e.g., 7-iodo- or 7-bromo-benzo[b]thiophene). The reaction typically proceeds under a carbon monoxide atmosphere, where the palladium catalyst facilitates the insertion of CO into the aryl-halogen bond, followed by a reaction with an amine. A variety of ammonia surrogates, such as methoxylamine hydrochloride, can be used to yield primary amides. organic-chemistry.org This approach offers a direct conversion to the desired amide, often with high functional group tolerance.

Key Features of Aminocarbonylation of Aryl Halides

Parameter Typical Conditions Reference
Catalyst Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) organic-chemistry.org
Ligand Phosphine ligands (e.g., Xantphos) or ligand-free systems organic-chemistry.org
CO Source CO gas (atmospheric or high pressure), CO precursors organic-chemistry.org
Amine Source Primary or secondary amines, ammonia surrogates organic-chemistry.org
Solvent Aprotic polar solvents (e.g., Dioxane, DMF, Toluene) organic-chemistry.org

| Base | Organic bases (e.g., Et₃N, DBU) | organic-chemistry.org |

Direct Amidation of Benzo[b]thiophene-7-carboxylic acid: An alternative, two-step pathway involves the initial synthesis of Benzo[b]thiophene-7-carboxylic acid. This intermediate can then be converted to the target acetamide. While classical methods involve activating the carboxylic acid (e.g., forming an acyl chloride), modern approaches focus on direct amidation. This is often achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the bond formation between the carboxylic acid and an ammonia source. nih.gov This route avoids the harsh conditions sometimes required for carbonylation.

Optimization of Reaction Conditions and Process Intensification

To improve efficiency, yield, and safety, conventional batch synthesis methods are increasingly being replaced by intensified processes like microwave-assisted synthesis and continuous flow chemistry.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures, leading to dramatic reductions in reaction times and often cleaner reactions with higher yields.

In the context of benzo[b]thiophene synthesis, microwave assistance has been successfully applied. For instance, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate is achieved in 58–96% yield at 130 °C, a process that is significantly accelerated by microwave heating. rsc.orgstrath.ac.uk

Furthermore, a general and green method for the direct synthesis of amides from carboxylic acids and amines has been developed using microwave irradiation. nih.govnih.gov This protocol uses a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions. nih.govnih.gov The reaction is typically complete within two hours at 160–165 °C. nih.gov This highly efficient, solvent-free method represents a significant advancement toward an ideal green protocol for amide bond formation and could be directly applied to the amidation of Benzo[b]thiophene-7-carboxylic acid. nih.gov

Comparison of Conventional vs. Microwave-Assisted Amidation

Feature Conventional Heating Microwave-Assisted Synthesis Reference
Heating Method External heating (oil bath) Dielectric heating (microwaves) nih.gov
Reaction Time Often several hours to days Minutes to a few hours rsc.orgnih.gov
Energy Efficiency Lower Higher, due to targeted heating nih.gov
Yields Variable Often higher due to reduced side reactions rsc.orgnih.gov

| Conditions | Often requires refluxing solvents | Can be performed solvent-free | nih.govnih.gov |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. chim.it

For the synthesis of this compound, a flow process could be designed for the aminocarbonylation of 7-halobenzo[b]thiophene. In a hypothetical setup, streams of the halo-benzo[b]thiophene, a palladium catalyst, a base, and a solvent would be mixed before entering a gas-permeable tube-in-tube reactor. This inner tube would be pressurized with carbon monoxide, allowing for efficient and safe handling of the toxic gas. The stream would then merge with a solution of the amine/ammonia source before passing through a heated reactor coil to drive the reaction to completion. Such multi-step flow systems have been successfully used for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients. mdpi.comuc.pt

Advantages of Flow Chemistry in Synthesis

Parameter Description Reference
Safety Small reaction volumes minimize risks associated with exothermic or hazardous reactions. Safe handling of toxic gases like CO. chim.it
Control Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. chim.itmdpi.com
Scalability Production can be scaled up by running the system for longer periods ("numbering-up") rather than increasing reactor size. uc.pt

| Integration | Allows for the seamless integration of multiple reaction, work-up, and purification steps into a single continuous process. | uc.pt |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to minimize environmental impact and improve process efficiency.

Several aspects of the methodologies discussed contribute to a greener synthesis of this compound:

Energy Efficiency: Microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times and enabling targeted heating. nih.gov

Atom Economy: Direct amidation and aminocarbonylation reactions are highly atom-economical, as they incorporate a large proportion of the atoms from the reactants into the final product, minimizing waste compared to methods that use stoichiometric activating agents. organic-chemistry.orgnih.gov

Catalysis: The use of catalysts, even precious metals like palladium, is a core green principle as they are used in small quantities and can often be recycled. Research into using more abundant and less toxic metal catalysts, such as copper or cerium, further enhances the sustainability of these transformations. nih.govorganic-chemistry.org

Solvent Reduction: Process intensification techniques like microwave-assisted synthesis can enable reactions under solvent-free conditions, drastically reducing waste and environmental impact. nih.govnih.gov When solvents are necessary, greener alternatives like ethanol are being explored for the synthesis of the core benzo[b]thiophene structure. uwf.edu

Green Chemistry Strategies for Benzo[b]thiophene Amide Synthesis

Strategy Implementation Benefit Reference
Alternative Energy Microwave Irradiation Reduced reaction time and energy consumption. nih.govnih.gov
Catalysis Ceric Ammonium Nitrate (CAN) Avoids stoichiometric, often toxic, coupling reagents in direct amidation. nih.govnih.gov
Solvent Choice Solvent-free microwave conditions; use of ethanol in precursor synthesis. Eliminates or reduces volatile organic compound (VOC) waste. nih.govuwf.edu

| Process Design | Continuous Flow Chemistry | Improved safety, efficiency, and control; reduced waste. | chim.ituc.pt |

Chemical Reactivity and Transformation Studies of Benzo B Thiophene 7 Acetamide

Electrophilic Aromatic Substitution (EAS) Pattern Analysis on the Benzo[b]thiophene-7-acetamide Core

The benzo[b]thiophene ring system is a π-electron rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). researchgate.net For the unsubstituted parent molecule, electrophilic attack occurs preferentially at the β-position (C3) of the thiophene (B33073) ring due to the higher stability of the resulting cationic intermediate. researchgate.net The general order of positional reactivity for EAS on unsubstituted benzo[b]thiophene has been established as 3 > 2 > 6 > 5 > 4 > 7.

The presence of the 7-acetamide group (-NHCOCH₃) significantly alters this pattern. The acetamide (B32628) group is a moderately activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom participating in resonance with the benzene (B151609) ring. This directing effect would favor substitution at the positions ortho (C6) and para (C4) to the acetamide group.

Therefore, the EAS pattern of this compound is governed by a competition between two factors:

Inherent reactivity of the heterocycle: Directs electrophiles to the C3 position.

Directing effect of the 7-acetamide group: Directs electrophiles to the C4 and C6 positions.

The outcome of a specific EAS reaction, such as nitration, halogenation, or Friedel-Crafts acylation, will likely result in a mixture of isomers. The precise ratio of these products would be dependent on the nature of the electrophile and the specific reaction conditions employed (e.g., temperature, solvent, and catalyst). For instance, highly reactive electrophiles may show less selectivity, while bulkier electrophiles might favor the less sterically hindered positions.

EAS ReactionReagentPredicted Major ProductsRationale
NitrationHNO₃/H₂SO₄3-Nitro, 4-Nitro, and 6-Nitro derivativesCompetition between thiophene ring activation and benzene ring activation by the acetamido group.
BrominationBr₂/FeBr₃ or NBS3-Bromo, 4-Bromo, and 6-Bromo derivativesSimilar competitive directing effects as in nitration.
Friedel-Crafts AcylationRCOCl/AlCl₃3-Acyl and 6-Acyl derivativesAcylation is highly sensitive to steric hindrance; the C4 position is more hindered than C6. The C3 position on the thiophene ring remains a likely site of reaction. nih.gov

Nucleophilic Substitution Reactions Involving the Acetamide Functional Group

The acetamide functional group itself can be a site for nucleophilic attack, primarily at the electrophilic carbonyl carbon. The most common transformation in this category is amide hydrolysis.

Amide Hydrolysis: Under either acidic or basic conditions, the acetamide group can be hydrolyzed to yield 7-aminobenzo[b]thiophene and an acetate (B1210297) salt or acetic acid.

Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by a water molecule.

Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amidic nitrogen as an anion (or its protonated form).

This hydrolysis is a fundamental step for converting the acetamide into a primary amine (7-aminobenzo[b]thiophene), which can then serve as a versatile precursor for a wide range of further derivatizations, including diazotization reactions or the formation of other heterocyclic systems. nih.gov

Derivatization and Scaffold Diversification Strategies via the Acetamide Nitrogen and other Reactive Centers

The acetamide group provides a key site for introducing structural diversity into the this compound scaffold.

While the lone pair on the amide nitrogen is delocalized into the carbonyl group, rendering it less nucleophilic than an amine, N-alkylation and N-acylation are still achievable. These reactions typically require prior deprotonation of the amide N-H with a strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), to form a highly nucleophilic amidate anion. This anion can then readily react with various electrophiles.

N-Alkylation: Reaction of the amidate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group onto the nitrogen atom. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields N,N-diacylamino or N-acyl-N-alkylamino derivatives.

These reactions provide a direct method for modifying the properties of the acetamide substituent, which can be crucial for tuning the molecule's biological activity or physicochemical characteristics.

The acetamide group can be utilized as a building block for the construction of new heterocyclic rings, although this often requires initial modification. A common strategy involves the transformation of the acetamide into a more reactive functional group. For example, reduction of the carbonyl group (discussed in section 3.4) to an N-ethyl group, followed by intramolecular cyclization reactions like the Pictet-Spengler or Bischler-Napieralski reactions, could be employed to construct fused ring systems.

Alternatively, the 7-amino-benzo[b]thiophene obtained from hydrolysis (section 3.2) is a key intermediate for annulation reactions. This primary amine can react with various bifunctional reagents to build fused pyrimidine, pyrazole, or thiazole (B1198619) rings onto the benzo[b]thiophene core, a strategy widely used in the synthesis of complex heterocyclic systems. researchgate.netresearchgate.net

Oxidation and Reduction Chemistry of the this compound System

The this compound molecule possesses two primary sites susceptible to redox transformations: the sulfur heteroatom and the acetamide functional group.

Oxidation: The sulfur atom in the thiophene ring is readily oxidized. Treatment with mild oxidizing agents can produce the corresponding This compound-1-oxide (a sulfoxide). Using stronger oxidizing agents or more forcing conditions leads to the formation of This compound-1,1-dioxide (a sulfone). researchgate.net A particularly effective and clean method for this transformation utilizes an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅), which is capable of oxidizing even electron-poor benzo[b]thiophenes to their sulfones. nih.govresearchgate.net This chemoselective oxidation leaves the acetamide group intact.

ProductReagent(s)Typical ConditionsReference
Sulfoxidem-CPBA (1 equiv.)CH₂Cl₂, 0 °C to RT researchgate.net
Sulfonem-CPBA (>2 equiv.) or H₂O₂/P₂O₅Reflux or RT researchgate.netnih.gov

Reduction: Selective reduction of the different functionalities is also possible.

Reduction of the Acetamide: The carbonyl of the acetamide group can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transforms the 7-acetamide group into a 7-ethylamino substituent, offering another route for diversification.

Reduction of the Thiophene Ring: While the aromatic thiophene ring is generally resistant to reduction, it can be hydrogenated under specific catalytic conditions, for example, using Raney Nickel or other transition metal catalysts under hydrogen pressure. This would typically yield a tetrahydrobenzo[b]thiophene derivative.

Chemo- and Regioselective Transformations

The study of chemical transformations on a polyfunctional molecule like this compound is fundamentally a study of selectivity.

Regioselectivity: As discussed in section 3.1, electrophilic aromatic substitution presents a significant regioselective challenge, with multiple positions (C3, C4, C6) being potential sites of reaction. The final product distribution is a sensitive function of the reaction conditions. In contrast, metalation reactions, such as lithiation with n-butyllithium, are known to be highly regioselective on the parent benzo[b]thiophene, occurring exclusively at the C2 position. The directing effect of the 7-acetamide group on this specific reaction is not documented but could potentially influence the outcome.

Chemoselectivity: The molecule offers opportunities for chemoselective reactions, where one functional group reacts in preference to another.

The oxidation of the sulfur atom to a sulfone can be achieved without affecting the acetamide group. nih.gov

The hydrolysis of the acetamide to an amine can be performed while leaving the heterocyclic core intact.

Selective reduction is also feasible. For example, milder reducing agents like sodium borohydride (B1222165) would not typically reduce the amide carbonyl, while stronger agents like LiAlH₄ would, demonstrating chemoselectivity based on reagent choice.

These selective transformations are crucial for the rational design and synthesis of complex derivatives of this compound for various applications.

Spectroscopic Characterization and Advanced Structural Elucidation in Academic Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. For Benzo[b]thiophene-7-acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the benzo[b]thiophene core and the acetamide (B32628) substituent. The aromatic region would feature signals for the five protons on the bicyclic system. The protons on the thiophene (B33073) ring (H2 and H3) typically appear as doublets, with their specific chemical shifts influenced by the electron-donating or -withdrawing nature of the substituents. chemicalbook.com The protons on the benzene (B151609) ring (H4, H5, and H6) would exhibit a more complex splitting pattern, likely as multiplets, due to their coupling with each other.

The acetamide group would be characterized by a singlet for the methylene (B1212753) (-CH₂-) protons and a broad singlet for the amide (-NH₂) protons. The chemical shift of the NH₂ protons can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 ~7.4-7.6 d
H3 ~7.2-7.4 d
H4, H5, H6 ~7.3-7.9 m
-CH₂- ~3.6-3.8 s
-NH₂ ~5.5-7.5 br s

Note: Predicted values are based on data from related benzo[b]thiophene structures and general substituent effects. Actual values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. This compound has ten carbon atoms in its core structure plus the two carbons of the acetamide group. The spectrum would show distinct signals for the eight carbons of the benzo[b]thiophene ring system, the methylene carbon, and the carbonyl carbon of the acetamide group. The chemical shift of the carbonyl carbon is typically found significantly downfield (around 170 ppm). The quaternary carbons of the benzo[b]thiophene ring (C3a, C7a) can also be identified. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound | Carbon | Predicted Chemical Shift (ppm) | |---|---| | C2 | ~125-128 | | C3 | ~122-125 | | C3a | ~138-140 | | C4 | ~123-126 | | C5 | ~124-127 | | C6 | | C7 | ~130-135 | | C7a | ~139-142 | | -CH₂- | ~40-45 | | C=O | ~168-172 | Note: Predicted values are based on data from related benzo[b]thiophene structures and general substituent effects. Actual values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic rings (e.g., H2 with H3, and H4 with H5, H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals for all protonated carbons by linking them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and confirming the placement of the acetamide group at the C7 position. For instance, correlations would be expected between the -CH₂- protons and the C7 and C=O carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can help to confirm the spatial arrangement of the molecule, for instance, by showing correlations between the -CH₂- protons and the H6 proton of the benzo[b]thiophene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the amide functional group. A strong band around 1640-1680 cm⁻¹ would be indicative of the C=O (amide I) stretching vibration. researchgate.net The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the C-S stretching of the thiophene ring would be observed at lower frequencies. iosrjournals.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic C=C stretching vibrations would give rise to strong signals in the Raman spectrum. The C-S bond of the thiophene ring is also expected to show a characteristic Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3100-3500 (two bands)
C-H (Aromatic) Stretching 3000-3100
C=O (Amide I) Stretching 1640-1680
N-H (Amide II) Bending 1590-1650
C=C (Aromatic) Stretching 1450-1600
C-S (Thiophene) Stretching 600-800

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. mdpi.comrsc.org For this compound (C₁₀H₉NOS), the expected exact mass can be calculated with high precision. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions for analysis. nih.gov The observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ with a mass-to-charge ratio that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. mdpi.comnih.gov

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M]⁺ C₁₀H₉NOS 191.0405
[M+H]⁺ C₁₀H₁₀NOS⁺ 192.0483
[M+Na]⁺ C₁₀H₉NNaOS⁺ 214.0302

Note: The calculated m/z values are based on the most abundant isotopes of each element.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govelectrochemsci.org This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For this compound, XRD analysis would confirm the planarity of the benzo[b]thiophene ring system. nih.gov

Furthermore, XRD reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. In the case of this compound, the amide group is capable of forming strong intermolecular hydrogen bonds (N-H···O=C), which would likely play a dominant role in the crystal packing, potentially leading to the formation of well-ordered sheets or chains of molecules. researchgate.net The benzo[b]thiophene rings may also engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

For this compound, the core chromophore responsible for its UV absorption is the benzo[b]thiophene moiety. This bicyclic aromatic system, consisting of a benzene ring fused to a thiophene ring, possesses a delocalized π-electron system that gives rise to characteristic absorption bands. Aromatic compounds typically exhibit two main types of absorption bands in the UV region: the E-bands (ethylenic) and the B-bands (benzenoid). These correspond to π → π* transitions. The E-bands, occurring at shorter wavelengths (typically <220 nm), are high-intensity absorptions, while the B-bands, appearing at longer wavelengths (around 250-300 nm), are of lower intensity and often show fine vibrational structure.

The substitution of an acetamide group (-NHCOCH₃) at the 7-position of the benzo[b]thiophene ring is expected to influence the absorption spectrum. The nitrogen atom of the acetamide group has a lone pair of electrons that can participate in resonance with the aromatic π-system, acting as an auxochrome. This interaction can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-bands.

While specific experimental UV-Vis data for this compound is not widely reported in the literature, data for the parent benzo[b]thiophene can provide a reference point. Benzo[b]thiophene in ethanol (B145695), for instance, exhibits absorption maxima (λmax) at approximately 228, 259, 266, 287, 297, and 307 nm. The introduction of the 7-acetamide group would likely modify this profile.

A hypothetical UV-Vis absorption data table for this compound, based on the expected effects of the acetamide substituent on the benzo[b]thiophene chromophore, is presented below. This table is illustrative and serves to guide expectations for experimental work.

Hypothetical Transition Expected λmax (nm) Nature of Transition Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
E-band~230π → πHigh (~30,000 - 50,000)
B-band~270 - 320π → πModerate (~5,000 - 15,000)
n → π~330 - 350n → πLow (~100 - 1,000)

Note: This data is illustrative and based on theoretical principles and data for analogous compounds. Actual experimental values may vary.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable to derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A molecule must be chiral (i.e., non-superimposable on its mirror image) to exhibit a CD signal.

The parent molecule, this compound, is itself achiral and therefore would not produce a CD spectrum. Its structure possesses a plane of symmetry, precluding the existence of enantiomers.

However, CD spectroscopy becomes a highly relevant and indispensable tool for the analysis of chiral derivatives of this compound. Chirality could be introduced into the molecule in several ways, for example:

Introduction of a chiral center: If a substituent attached to the acetamide nitrogen or the thiophene ring contained a stereocenter.

Atropisomerism: If bulky substituents were introduced at positions that restrict rotation around a single bond, potentially leading to stable, separable enantiomers.

For such chiral derivatives, CD spectroscopy would provide critical information. The sign (positive or negative) and magnitude of the CD signals, known as Cotton effects, are directly related to the molecule's absolute configuration. By analyzing the CD spectrum, researchers can:

Determine the absolute configuration of a newly synthesized chiral derivative.

Assess the enantiomeric purity of a sample.

Study conformational changes in chiral molecules.

For instance, if a chiral derivative of this compound were synthesized, its CD spectrum would be compared to that of a reference compound with a known absolute configuration or to theoretical predictions from computational chemistry. This comparison would allow for the unambiguous assignment of the R or S configuration to the stereocenters of the new molecule.

Computational Chemistry and Theoretical Investigations of Benzo B Thiophene 7 Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure of molecules. nih.govscienceopen.com These calculations provide fundamental information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic properties. researchgate.net

In studies of various benzothiophene (B83047) and acetamide (B32628) derivatives, DFT has been employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov For instance, DFT calculations on 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile revealed the distribution of HOMO and LUMO orbitals, indicating regions susceptible to electrophilic and nucleophilic attack. researchgate.net The HOMO is typically spread over the thiophene (B33073) and benzene (B151609) rings, indicating these are electron-rich areas, while the LUMO is also located across the fused ring system. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

Table 1: Representative DFT-Calculated Properties for Benzothiophene Derivatives Note: This data is for related benzothiophene derivatives and serves as an illustrative example.

Derivative Studied Calculation Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Source
Tetrahydrobenzo[b]thiophene derivative DFT/B3LYP -5.78 -1.65 4.13 researchgate.net
Polythiophenes with benzo[d]thiazole DFT Varies Varies ~1.62 - 2.04 scienceopen.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. tandfonline.comnih.gov For benzothiophene derivatives, MD simulations have been instrumental in understanding how these molecules interact with biological targets, such as proteins. nih.gov

A study on benzothiophene-containing compounds as selective estrogen receptor downregulators used MD simulations to verify the stability of docking poses and to explore the binding mode within the ERα receptor. tandfonline.comnih.gov The simulations, often run for hundreds of nanoseconds, showed that key amino acid residues like ARG394, GLU353, and PHE404 are crucial for maintaining a stable ligand-receptor complex through hydrophobic and electrostatic interactions. nih.gov Similarly, MD simulations of novel benzothiophene derivatives as antidiabetic agents confirmed stable binding to the α-amylase enzyme. nih.gov

These findings imply that MD simulations of Benzo[b]thiophene-7-acetamide could reveal its preferred conformations in different environments and the key forces (e.g., hydrogen bonds, van der Waals forces) governing its interactions with potential biological partners. The flexibility of the acetamide side chain would be a key focus of such a conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to understand the molecular properties that are important for a specific biological effect.

Numerous QSAR studies have been performed on benzothiophene derivatives to model their anticancer, antimicrobial, and receptor modulation activities. researchgate.netresearchgate.net These models are built by calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) and finding a mathematical correlation with experimentally determined activity.

For example, a 3D-QSAR study on benzothiophene-containing selective estrogen receptor downregulators identified the importance of steric and electrostatic fields for both antagonist and degradation activities. nih.gov Another QSAR study on benzothiophene derivatives as anticancer agents revealed that parameters like the electro-topological state index and polar surface area were significantly correlated with activity. researchgate.net

Table 2: Common Descriptors Used in QSAR Models of Benzothiophene Derivatives

QSAR Study Type Key Descriptor Classes Biological Target Findings Source
3D-QSAR (CoMFA/CoMSIA) Steric, Electrostatic Estrogen Receptor α Contour maps revealed features essential for antagonistic and degradation activities. nih.gov
2D-QSAR Electro-topological, Steric, Electrostatic Histone Deacetylase (Anticancer) Identified key parameters correlated with anticancer activity. researchgate.net
QSAR Physicochemical (e.g., PEOE_VSA_FPOL) Staphylococcus aureus (Antibacterial) Correlated molecular features with antimicrobial activity. researchgate.net

For this compound, a QSAR approach would be invaluable for predicting its potential biological activities by comparing its calculated descriptors to established models for the benzothiophene class.

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Research Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for predicting ligand-target interactions and is frequently used in structure-based drug design. nih.gov

Benzothiophene derivatives have been the subject of extensive molecular docking studies to elucidate their binding modes with various therapeutic targets. researchgate.nettandfonline.commdpi.com Docking studies on benzothiophene-chalcone hybrids as cholinesterase inhibitors identified key interactions, such as π-stacking with tryptophan residues (e.g., TRP86 in AChE) and hydrogen bonds with tyrosine residues (e.g., TYR337). nih.gov In another study, docking of tetrahydrobenzo[b]thiophene derivatives into the colchicine (B1669291) binding site of tubulin helped to explain their cytotoxic effects. acs.orgresearchgate.net

Table 3: Examples of Molecular Docking Studies on Benzothiophene Derivatives

Derivative Class Protein Target Key Interacting Residues Predicted Binding Affinity (Example) Source
Benzothiophene-containing SERDs Estrogen Receptor α (ERα) ARG394, GLU353, PHE404 Not specified nih.gov
Tetrahydrobenzo[b]thiophenes Keap1 (Antioxidant pathway) ILE559 -6.2 kcal/mol researchgate.net
Benzothiophene-chalcones Acetylcholinesterase (AChE) TRP86, TYR337 Not specified nih.gov

A molecular docking simulation for this compound would involve placing it into the binding site of a selected protein target. The acetamide group would likely be critical in forming hydrogen bonds, while the benzothiophene core would engage in hydrophobic and π-stacking interactions, guiding its binding orientation and affinity.

Mechanistic Reaction Pathway Elucidation through Computational Methods

Computational methods can be used to explore the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles. This provides a deeper understanding of reaction feasibility and selectivity.

Topological Analysis of Electron Density (e.g., AIM theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. gla.ac.uk This method identifies critical points in the electron density where the gradient is zero, which are used to characterize the nature of atomic interactions. Another related method is the analysis of the Electron Localization Function (ELF), which helps to visualize regions of electron pairing. canterbury.ac.uk

These analyses provide a rigorous, quantitative description of chemical bonding. For a molecule like this compound, a topological analysis would precisely define the atomic basins, calculate atomic charges, and characterize the C-S, C-C, C=O, and C-N bonds based on the properties of the electron density at the bond critical points. gla.ac.ukmdpi.com For example, the ellipticity of the bonds in the fused rings could quantify their aromatic character. While specific AIM or ELF studies on this compound are absent from the literature, analyses of related heterocyclic systems demonstrate the power of this approach to confirm bonding patterns and quantify intramolecular interactions. nih.gov

Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro and Preclinical Research Models Strictly Excluding Clinical Human Trial Data, Safety/adverse Effect Profiles, and Dosage/administration Information

In Vitro Antimicrobial Research Potential

The benzo[b]thiophene scaffold is a versatile structure that has garnered significant attention from medicinal chemists due to its presence in various pharmacologically active compounds. ekb.egnih.govnih.govijpsjournal.com Derivatives of this heterocyclic system have been extensively studied for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against bacteria, fungi, and protozoa. nih.govijpsjournal.commdpi.com

Antibacterial Activity Against Reference Strains

Several studies have highlighted the potential of benzo[b]thiophene derivatives as antibacterial agents. For instance, a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide compounds were synthesized and evaluated for their in vitro antibacterial activity. derpharmachemica.com The investigation revealed that the presence of the acetamide (B32628) linkage is instrumental in contributing to the biological activity. derpharmachemica.com

In another study, newly synthesized benzo[b]thiophene derivatives were tested against various bacterial strains. tsijournals.com Compounds featuring specific substitutions exhibited antibacterial activity nearly equal to the standard drug, ampicillin (B1664943), against E. coli, P. aeruginosa, S. epidermidis, and B. subtilis at a concentration of 100 µ g/0.1ml . tsijournals.com Structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on the benzo[b]thiophene ring system are crucial for antibacterial efficacy. nih.govresearchgate.net For example, the introduction of amine, amide, methyl, ether, and nitrile functionalities has been shown to enhance the antimicrobial activity of the benzo[b]thiophene rings. nih.gov

A systematic study on 3-halobenzo[b]thiophenes revealed that chloro and bromo substitutions at the third position, particularly when combined with a cyclohexanol (B46403) group at the second position, resulted in significant activity against Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL. nih.gov Interestingly, none of the tested 3-halobenzo[b]thiophene derivatives showed activity against Gram-negative bacteria. nih.gov This suggests that the alcohol moiety plays a significant role in the inhibitory activity of these derivatives. nih.gov

Furthermore, thiophene (B33073) derivatives have been investigated for their activity against drug-resistant bacterial strains. nih.govresearchgate.net Certain thiophene derivatives demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Benzo[b]thiophene Derivatives

Compound/Derivative Bacterial Strain(s) Activity/Potency Reference(s)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide S. aureus, B. subtilis, E. coli, P. aeruginosa Compound with bromo group showed good activity against S. aureus. derpharmachemica.com
3-Substituted phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-ones E. coli, P. aeruginosa, S. epidermatitis, B. subtilis Activity nearly equal to ampicillin at 100 µg/0.1ml. tsijournals.com
Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes B. cereus, S. aureus, E. faecalis MIC of 16 µg/mL. nih.gov
Benzo[b]thiophene acylhydrazones Multidrug-resistant Staphylococcus aureus (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a MIC of 4 µg/mL. nih.gov
Thiophene derivatives 4, 5, and 8 Colistin-resistant A. baumannii and E. coli MIC50 values between 16 and 32 mg/L for Col-R A. baumannii and 8 and 32 mg/L for Col-R E. coli. researchgate.net

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of benzo[b]thiophene derivatives has been another significant area of research. A study on di(hetero)arylamine derivatives of the benzo[b]thiophene system revealed broad-spectrum antifungal activity against clinically relevant Candida, Aspergillus, and dermatophyte species. nih.gov The most active compound was effective against all tested fungal strains, including those resistant to fluconazole, with particularly low MICs for dermatophytes. nih.gov SAR studies indicated that hydroxyl groups were essential for the activity in aryl derivatives, and the absence of an ester group at position 2 of the benzo[b]thiophene system broadened the spectrum of activity in pyridine (B92270) derivatives. nih.gov

In another research, newly synthesized benzo[b]thiophene derivatives, specifically compounds 7, 8, and 9, exhibited marked activity against A. niger and C. albicans. tsijournals.com A systematic investigation into 3-halobenzo[b]thiophenes demonstrated that cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes had a low MIC of 16 µg/mL against the yeast C. albicans. nih.gov

Furthermore, a series of thiophene-based heterocycles were synthesized and evaluated for their antifungal activity. mdpi.com The results indicated that compounds 9, 12, and 19 were more potent than the standard drug Amphotericin B against Aspergillus fumigatus. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Benzo[b]thiophene Derivatives

Compound/Derivative Fungal Strain(s) Activity/Potency Reference(s)
Di(hetero)arylamine derivatives of benzo[b]thiophene Candida spp., Aspergillus spp., dermatophytes Broad spectrum of activity, with low MICs for dermatophytes. nih.gov
3-Substituted phenyl-2-(3'-chlorobenzo(b)thiophene-2'-yl)quinazol-4-ones (Compounds 7, 8, 9) A. niger, C. albicans Marked activity against both fungi. tsijournals.com
Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes C. albicans MIC of 16 µg/mL. nih.gov
Thiophene derivatives 9, 12, and 19 Aspergillus fumigates More potent than Amphotericin B. mdpi.com
2-chloro-N-phenylacetamide (A1Cl) Aspergillus flavus MIC between 16 and 256 μg/mL. scielo.br

Antileishmanial Activity Studies

Thiophene derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis. nih.govnih.gov A study evaluating thirty-two hybrid compounds containing cycloalka[b]thiophene and indole (B1671886) moieties found that eighteen of these compounds exhibited significant antileishmanial activity against Leishmania amazonensis promastigotes, with IC50 values lower than 10.0 μg/L, outperforming reference drugs. researchgate.net The most active compounds were TN8-7, TN6-1, and TN7 with IC50 values of 2.1, 2.3, and 3.2 μg/mL, respectively. researchgate.net

Another study synthesized thirty-eight novel thiophene compounds and tested their activity against L. infantum. nih.gov Half of the molecules showed an EC50 in the low micromolar range, with piperidine (B6355638) derivatives being more potent than the tetramethylpyran derivatives. nih.gov The 2-amino-thiophenic derivative SB-200 was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC50 values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. nih.gov

Thiophene derivatives isolated from the plant Porophyllum ruderale also demonstrated antileishmanial activity. mdpi.comresearchgate.net The compounds 5-methyl-2,2':5',2"-terthiophene and 5'-methyl–[5–(4–acetoxy-1–butynyl)]–2,2'-bithiophene inhibited the growth of L. amazonensis promastigotes with IC50 values of 7.7 and 21.3 μg/mL, respectively. mdpi.comresearchgate.net

Mechanistic Investigations of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For some thiophene derivatives, the antimicrobial effect is linked to membrane disruption. nih.govfrontiersin.org Treatment with certain thiophene derivatives resulted in increased membrane permeabilization in colistin-resistant A. baumannii and E. coli. nih.govfrontiersin.org For the antifungal agent 2-chloro-N-phenylacetamide, the likely mechanism of action is binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br

Enzyme inhibition is another key mechanism. Some benzo[b]thiophene derivatives have been identified as potent inhibitors of the NorA efflux pump in bacteria. nih.gov In the context of anticancer activity, which can sometimes share mechanisms with antimicrobial action, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was found to inhibit WEE1 kinase and tubulin polymerization. nih.gov

In Vitro Anticancer and Antiproliferative Research

Benzo[b]thiophene derivatives have shown significant promise as anticancer agents, with research demonstrating their cytotoxic and antiproliferative effects against a variety of cancer cell lines. ekb.egijpsjournal.comresearchgate.netnih.gov

Evaluation of Cytostatic and Cytotoxic Effects on Cancer Cell Lines

A diverse range of benzo[b]thiophene derivatives has been synthesized and evaluated for their anticancer potential. For example, a series of novel thieno[2,3-d] researchgate.netnih.govresearchgate.nettriazine and acetamide motifs were tested for their cytotoxic activity against the H1299 non-small cell lung cancer cell line. ekb.eg One compound, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, displayed a remarkable IC50 value of 12.5 nM against this cell line. researchgate.net This compound also showed potent inhibition of EGFR and HER2 with IC50 values of 0.47 and 0.14 nM, respectively. researchgate.net

Another study identified 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea as a potent compound with broad-spectrum antitumor activity against several cancer cell lines. nih.gov Its mechanism of action was linked to the induction of apoptosis through the enhancement of caspase 3 and 9 levels, G2/M cell cycle arrest, and inhibition of tubulin polymerization. nih.gov

Furthermore, novel fused thiophene derivatives have been screened for their in vitro anticancer activity against liver (HepG2) and prostate (PC-3) cancer cell lines, with several compounds showing moderate to high cytotoxic activity. mdpi.com Ruthenium (II) complexes of benzo[b]thiophene functionalized thiosemicarbazone ligands have also been investigated, with one complex showing higher toxicity against ovarian cancer cell lines (OVCAR-3 and A2780) than commercial anticancer agents. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Benzo[b]thiophene Derivatives

Compound/Derivative Cancer Cell Line(s) Activity/Potency (IC50) Reference(s)
2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide H1299 (non-small cell lung cancer) 12.5 nM researchgate.net
Compound 3g (a tetrahydrobenzo[b]thiophene derivative) H460, A549, U251 7.7 µM, 18.9 µM, 13.3 µM, respectively researchgate.net
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) Various cancer cell lines Potent growth inhibition nih.gov
4,5,6,7-Tetrahydrobenzo[b]thiophene derivative (Compound 19) LoVo and HCT-116 (colorectal cancer) 57.15 ± 2.48 and 71.00 ± 2.83 µg/ml, respectively ekb.eg
Ruthenium (II) complex K2 OVCAR-3 and A2780 (ovarian cancer) Higher toxicity than Oxalpin and Carbodex nih.gov
Substituted bromopyridine acetamide benzothiazole (B30560) derivative 29 SKRB-3, SW620, A549, HepG2 1.2 nM, 4.3 nM, 44 nM, 48 nM, respectively nih.gov
7-Propanamide benzoxaboroles (Compounds 103 and 115) Ovarian cancer cells 33 nM and 21 nM, respectively nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Tubulin Polymerization, Specific Cancer Targets like PDK1, LDHA, VEGFR-2, AKT)

Derivatives of benzo[b]thiophene have demonstrated notable inhibitory activity against several enzymes implicated in cancer progression.

Kinase Inhibition: Certain benzo[b]thiophene derivatives have been identified as potent inhibitors of various kinases. For instance, some analogs act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, both crucial proteins in cancer cell proliferation and survival. One study reported that a benzo[b]thiophene-linked aryl urea derivative exhibited significant inhibitory activity against VEGFR-2 with an IC50 value of 11.3 nM. researchgate.net Ponatinib, a multi-kinase inhibitor with a thiophene core, is known to inhibit VEGFRs among other kinases. researchgate.net

Tubulin Polymerization Inhibition: The benzo[b]thiophene scaffold is a constituent of compounds that can interfere with microtubule dynamics. Some tetrahydrobenzo[b]thiophene derivatives have been identified as destabilizers of tubulin polymerization, a mechanism that can lead to mitotic arrest and tumor necrosis. researchgate.net

Specific Cancer Targets (PDK1, LDHA): In the context of cancer metabolism, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been evaluated as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA). One particular derivative, compound 1b (2-amino-N-(3-cyanophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide), was found to be the most active inhibitor against both PDK1 and LDHA, with IC50 values of 57.10 µg/mL and 64.10 µg/mL, respectively. researchgate.net

Enzyme Inhibition by Benzo[b]thiophene Derivatives

Compound ClassTarget EnzymeKey FindingsReference
Benzo[b]thiophene-linked aryl ureasVEGFR-2IC50 of 11.3 nM for a lead compound. researchgate.net
Tetrahydrobenzo[b]thiophene derivativesTubulin PolymerizationIdentified as destabilizers of tubulin polymerization. researchgate.net
4,5,6,7-Tetrahydrobenzo[b]thiophene derivativesPDK1Compound 1b showed an IC50 of 57.10 µg/mL. researchgate.net
4,5,6,7-Tetrahydrobenzo[b]thiophene derivativesLDHACompound 1b showed an IC50 of 64.10 µg/mL. researchgate.net

Cell Cycle Analysis and Induction of Apoptosis in Cellular Models

The anticancer potential of benzo[b]thiophene derivatives is further underscored by their ability to influence the cell cycle and trigger programmed cell death (apoptosis). Several studies have shown that these compounds can cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, and induce apoptosis in various cancer cell lines. While specific data on Benzo[b]thiophene-7-acetamide is limited, the broader class of thiophene derivatives has been shown to induce apoptosis through mechanisms such as the activation of reactive oxygen species. medscape.com

Anti-migration and Anti-invasion Research in Cancer Cell Lines

Research into the anti-migration and anti-invasion properties of this compound and its close analogs is an emerging area. While the broader class of thiophene derivatives has been investigated for various anticancer activities, specific studies focusing on the inhibition of cancer cell migration and invasion by benzo[b]thiophene acetamides are not extensively reported in the currently available literature. This represents a gap in the understanding of the full therapeutic potential of this specific chemical entity.

Anti-inflammatory and Immunomodulatory Research

Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory properties, demonstrating effects on key enzymes and pathways involved in the inflammatory response.

In Vitro Inhibition of Inflammatory Enzymes (e.g., COX, 5-Lipoxygenase)

Cyclooxygenase (COX) Inhibition: Several benzo[b]thiophene derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase enzymes, particularly the inducible isoform, COX-2, which is a key target in anti-inflammatory drug development. For example, a series of 3-chlorobenzo[b]thiophene-2-carboxamide (B177877) derivatives were found to be potent and selective COX-2 inhibitors. rsc.org

5-Lipoxygenase (5-LOX) Inhibition: In addition to COX inhibition, some benzo[b]thiophene derivatives have shown dual inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes. The ability to inhibit both COX and 5-LOX pathways is considered a valuable attribute for developing anti-inflammatory agents with a broader mechanism of action. researchgate.netrsc.org Zileuton, an approved anti-asthma drug, features a benzo[b]thiophene core and functions as a 5-lipoxygenase inhibitor. nih.gov

Inhibition of Inflammatory Enzymes by Benzo[b]thiophene Derivatives

Compound ClassTarget EnzymeKey FindingsReference
3-Chlorobenzo[b]thiophene-2-carboxamidesCOX-2Demonstrated potent and selective inhibition. rsc.org
Benzo[b]thiophene derivatives5-LOXExhibited inhibitory activity, with some showing dual COX/5-LOX inhibition. researchgate.netrsc.org

Enzymatic Target Inhibition Studies (e.g., α-Amylase, Anthrax Lethal Factor)

Beyond cancer and inflammation, the inhibitory potential of benzo[b]thiophene derivatives has been explored against other enzymatic targets.

α-Amylase Inhibition: Several studies have investigated benzo[b]thiophene derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. This line of research is particularly relevant for the development of anti-diabetic agents. Schiff base derivatives of benzo[b]thiophene and their metal complexes have shown α-amylase inhibitory activity. rsc.org Furthermore, a series of benzo[b]thiophene-based small molecules have been synthesized and identified as potent α-amylase inhibitors, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or even better than the standard drug acarbose. nih.govresearchgate.netrawdatalibrary.net For instance, one study reported benzothiophene (B83047) derivatives with IC50 values for α-amylase inhibition ranging from 5.37 µM to 29.89 µM. rawdatalibrary.net Another study on benzo[b]thiophene-2-carbohydrazide derivatives identified compounds with IC50 values as low as 0.032 µM. nih.gov

Anthrax Lethal Factor Inhibition: The inhibitory activity of benzo[b]thiophene derivatives has also been assessed against anthrax lethal factor, a key virulence factor of Bacillus anthracis. Structure-activity relationship studies have been conducted on a series of inhibitors, indicating that the benzo[b]thiophene scaffold can be a basis for the rational design of compounds with improved activity and selectivity against this metalloprotease. medscape.comresearchgate.net

Inhibition of Other Enzymatic Targets by Benzo[b]thiophene Derivatives

Compound ClassTarget EnzymeKey FindingsReference
Benzo[b]thiophene Schiff bases and small moleculesα-AmylasePotent inhibition with IC50 values in the micromolar to nanomolar range. nih.govresearchgate.netrsc.orgrawdatalibrary.net
Benzo[b]thiophene derivativesAnthrax Lethal FactorIdentified as a viable scaffold for inhibitor design. medscape.comresearchgate.net

In Vitro Receptor Affinity and Functional Studies (e.g., Serotonin (B10506) Receptors, Estrogen Receptors)

Despite a thorough search for data pertaining to the in vitro receptor affinity of this compound, no specific studies were identified that evaluated its binding profile or functional activity at serotonin or estrogen receptors.

The broader class of benzo[b]thiophene derivatives has been extensively studied for various biological targets. For instance, certain complex derivatives have been investigated for their dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, or as 5-HT7 receptor antagonists. researchgate.netunav.edu Similarly, a well-known class of benzo[b]thiophenes, represented by raloxifene, acts as selective estrogen receptor modulators (SERMs). acs.orgnih.gov These studies, however, focus on molecules with substitution patterns vastly different from a 7-acetamide structure, primarily involving complex substituents at the 2, 3, and 6-positions of the benzo[b]thiophene core. acs.orgnih.gov Consequently, no direct or inferred data on the serotonin or estrogen receptor affinity for the specific compound this compound can be provided.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

Due to the absence of published research on a series of this compound derivatives, a comprehensive structure-activity relationship (SAR) analysis as outlined cannot be constructed. The foundational experimental data required to perform such an analysis for this specific compound and its analogues is not available in the public domain.

Correlating Substituent Modifications at Various Positions with Observed Bioactivity

No studies were found that systematically modify substituents on the this compound scaffold and correlate these changes with biological activity. Research on other benzo[b]thiophene isomers, such as those with substituents at the C-3 and C-5 positions, has shown that modifications can enhance anti-proliferative effects via pathways like RhoA/ROCK, but this cannot be extrapolated to the 7-acetamide isomer. nih.gov

Probing the Role of the Benzo[b]thiophene Core and the 7-Acetamide Moiety in Ligand-Target Interactions

While the benzo[b]thiophene core is recognized as a privileged pharmacophore in medicinal chemistry, appearing in numerous biologically active compounds, the specific role of the 7-acetamide moiety in ligand-target interactions has not been elucidated in the available literature. nih.gov The acetamide group itself is a common functional group in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor. However, without experimental data on this compound, any discussion of its contribution to binding affinity would be purely speculative.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

No pharmacophore models or ligand-based drug design studies have been published specifically for this compound. While modeling studies have been conducted for other classes of benzo[b]thiophene derivatives, such as those targeting the estrogen receptor or cholinesterases, these models are based on different substitution patterns and cannot be applied to the 7-acetamide scaffold. nih.govnih.gov

Applications in Advanced Materials Research

Research into Photochromic and Ionochromic Properties

Photochromic materials exhibit reversible changes in their absorption spectra upon irradiation with light, making them suitable for applications such as optical data storage and molecular switches. Ionochromic materials, similarly, undergo a color change in response to the presence of specific ions.

While direct research on the photochromic and ionochromic properties of Benzo[b]thiophene-7-acetamide is not found in the literature, a closely related derivative, (Z)-N-((3-Oxobenzo[b]thiophen-2(3H)-ylidene)methyl)-N-(1,10-phenanthrolin-5-yl)acetamide , has been synthesized and studied for these very properties. This compound incorporates an acetamide (B32628) group within a larger molecular structure based on a benzo[b]thiophene core.

This derivative has been shown to exhibit both photochromic and ionochromic behavior. Upon irradiation with light at 436 nm, the compound undergoes Z-E isomerization, followed by a rapid N→O migration of the acyl group. This process results in the formation of a non-emissive O-acylated isomer, leading to a change in the material's optical properties.

Furthermore, the presence of a phenanthroline receptor allows this acetamide derivative to act as an ionochromic sensor. It selectively forms a non-fluorescent complex with Fe²⁺ ions, resulting in a distinct color change from yellow to dark orange. This interaction can be reversed by the addition of acetate (B1210297) ions (AcO⁻), restoring the original optical and fluorescent properties. This behavior demonstrates a dual-mode "on-off-on" switching capability, controlled by both light and specific ions.

The spectral properties of this related acetamide derivative are summarized below:

CompoundSolventλabs (nm)λfl (nm)
(Z)-N-((3-Oxobenzo[b]thiophen-2(3H)-ylidene)methyl)-N-(1,10-phenanthrolin-5-yl)acetamideAcetonitrile (B52724)426468

Table 1: Absorption (λabs) and fluorescence (λfl) maxima of a benzo[b]thiophene acetamide derivative in acetonitrile. Data sourced from a 2024 study on photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones.

It is crucial to reiterate that these findings pertain to a specific, more complex derivative and not to This compound itself.

Future Research Directions and Translational Perspectives in Non Clinical Settings

Design and Synthesis of Novel Benzo[b]thiophene-7-acetamide Conjugates and Hybrid Molecules for Multi-Targeting Research

The strategy of creating hybrid molecules by fusing two or more pharmacophores into a single scaffold is a powerful approach to developing agents with multi-targeting capabilities or improved physicochemical properties. nih.gov This is particularly relevant for complex multifactorial diseases where modulating a single target is often insufficient. Future research will focus on the rational design and synthesis of novel conjugates incorporating the this compound core.

The acetamide (B32628) group at the C-7 position serves as an ideal synthetic handle for conjugation. By modifying the terminal amine or the adjacent methylene (B1212753) group, researchers can link this scaffold to other known bioactive moieties. For instance, benzo[b]thiophene-based hybrids have already been synthesized by combining the benzothiophene (B83047) nucleus with scaffolds like isatin, showing promise as antitubercular agents. nih.gov Similarly, the fusion of benzothiophene with a chalcone (B49325) structure has yielded potent cholinesterase inhibitors for Alzheimer's disease research. nih.govmdpi.com

This "molecular hybridization" approach can be extended to create this compound conjugates designed to interact with multiple biological targets simultaneously. researchgate.net For example, linking it to a molecule known to inhibit a specific kinase while the benzothiophene core targets a separate signaling pathway could provide synergistic effects in cancer cell models. The development of such conjugates will be a key avenue for discovering lead molecules for various diseases. nih.gov

Table 1: Potential Hybrid Molecule Strategies for Multi-Targeting Research

Hybrid Strategy Conjugated Pharmacophore Potential Research Area Rationale
Anticancer Isatin Tuberculosis, Cancer Isatin is a privileged scaffold in antitubercular and anticancer drug discovery. nih.gov
Neurodegenerative Chalcone Alzheimer's Disease Chalcones exhibit cholinesterase inhibition and the hybrid structure can improve blood-brain barrier penetration. nih.govmdpi.com
Anticancer Ferroptosis Inducer (e.g., RSL-3 moiety) Fibrosarcoma Combining scaffolds can create potent ferroptosis inducers targeting enzymes like Glutathione Peroxidase 4 (GPX4). nih.govresearchgate.net

| Antidepressant | Serotonin (B10506) Receptor Ligand | Depression | A dual-action strategy targeting both the serotonin transporter (SERT) and specific serotonin receptors (e.g., 5-HT7). unav.edu |

Development of Advanced Methodologies for Highly Selective Functionalization at C-7 and Other Positions

While the acetamide group at C-7 provides a point for modification, the development of advanced synthetic methods for direct and selective functionalization of the benzo[b]thiophene core itself is crucial. Transition metal-catalyzed C-H activation has become a powerful tool for its atom- and step-economy. acs.org

Future research should focus on developing novel catalytic systems for the regioselective functionalization of the benzo[b]thiophene ring, particularly at the C-7 position, which is often synthetically challenging to access directly. For example, methodologies involving palladium-catalyzed direct arylation have been successfully applied to the C-2 position of benzo[b]thiophene 1,1-dioxides. acs.org Adapting such strategies to target other positions, including C-7, would be a significant advancement. This could involve the design of new ligands or directing groups that steer the catalyst to the desired carbon-hydrogen bond.

Furthermore, exploring enantioselective transformations is another critical frontier. The development of chiral catalysts, such as chiral phosphoric acids, has enabled the enantioselective synthesis of complex benzothiophene derivatives containing quaternary stereocenters, which are valuable in medicinal chemistry. acs.org Applying these advanced catalytic methods will allow for the creation of a diverse library of this compound analogs with precisely controlled three-dimensional structures for biological screening.

Integration with Nanoscience for Research Tool Development (e.g., Imaging Probes, Drug Delivery System Research)

The convergence of materials science and medicinal chemistry offers exciting opportunities for the this compound scaffold. Nanotechnology provides advantages like targeted delivery and enhanced bioavailability for research compounds. nih.govresearchgate.net

Drug Delivery System Research: Researchers have successfully loaded tetrahydrobenzo[b]thiophene derivatives onto iron oxide (Fe₃O₄) and silica-coated iron oxide (Fe₃O₄/SiO₂) nanoparticles. nih.govresearchgate.netsemanticscholar.org These nanocarriers can be used in pre-clinical models to study targeted delivery to specific tissues or cell types, such as colorectal cancer cells. Future work could involve functionalizing such nanoparticles with this compound to investigate its potential as a payload in targeted delivery systems.

Imaging Probes: The benzo[b]thiophene core, particularly in its 1,1-dioxide form, can serve as a fluorophore. chemrxiv.org Derivatives have been developed that exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is highly desirable for fluorescence microscopy. chemrxiv.org These properties make them suitable for development as fluorescent labels for live-cell imaging. By attaching a this compound-derived fluorophore to self-labeling protein tags (like HaloTag or SNAP-tag), researchers could visualize specific intracellular targets and processes with high resolution, including through techniques like stimulated emission depletion (STED) microscopy. chemrxiv.org

High-Throughput Screening (HTS) and Virtual Screening Research for Novel Biological Targets

Identifying the biological targets of novel compounds is a critical step in drug discovery and chemical biology. High-throughput screening (HTS) and high-throughput virtual screening (HTVS) are indispensable tools for this purpose. nih.govnih.gov

Future research will involve the creation of focused chemical libraries based on the this compound scaffold. These libraries, containing systematic variations of the core structure, can be subjected to HTS against large panels of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify novel bioactivities.

In parallel, computational approaches like HTVS can accelerate the discovery process. nih.gov A 3D model of the this compound scaffold can be docked against virtual libraries of protein structures to predict potential binding interactions. mdpi.com This in silico approach, which has been used to screen millions of compounds against targets like EGFR/HER2 kinases and viral proteases, can prioritize compounds for synthesis and in vitro testing, saving significant time and resources. nih.govnih.gov This combined computational and experimental screening approach is essential for uncovering new and unexpected biological roles for this class of compounds. mssm.edu

Exploration of this compound in Chemosensing and Biosensing Applications

Chemosensors are molecules designed to produce a detectable signal, often a change in color or fluorescence, upon binding to a specific analyte. The unique photophysical properties of the benzo[b]thiophene core make it an attractive platform for developing such sensors.

Recent research has demonstrated that a benzo[b]thiophene-based semi-bis-chalcone can act as a photo-luminescent chemosensor for the real-time detection of hydrazine (B178648), a highly toxic chemical. rsc.orgresearchgate.net The sensing mechanism relies on the nucleophilic attack of hydrazine on the chalcone moiety, leading to a measurable change in its fluorescence.

This principle can be extended to the this compound scaffold. The acetamide group can be modified to act as a selective recognition site for different analytes of interest. By conjugating it with other functional groups or altering the electronic properties of the benzothiophene ring system, researchers could design novel turn-on or turn-off fluorescent probes for various ions, reactive oxygen species, or biomolecules, with potential applications in environmental monitoring and as research tools in cell biology. Theoretical studies using Density Functional Theory (DFT) can aid in the design of these sensors by predicting their optical properties. rsc.org

Mechanistic Elucidation of Novel Biological Activities

Once a biological activity is identified through screening, a critical future direction is the detailed elucidation of its underlying mechanism of action. Many benzo[b]thiophene derivatives have been found to act through diverse and specific cellular pathways.

For example, certain analogs have been shown to induce a form of programmed cell death called ferroptosis by inhibiting the enzyme GPX4. nih.govresearchgate.net Others have been found to inhibit cancer cell migration and invasion by targeting the RhoA/ROCK signaling pathway. nih.gov In the context of neuroscience research, specific derivatives have shown potential as rapid-acting antidepressants by simultaneously targeting the serotonin transporter and the 5-HT7 receptor. unav.edu

For any new activity discovered for a this compound derivative, a thorough mechanistic investigation will be required. This involves using a suite of non-clinical research techniques, including:

Identifying direct protein targets.

Analyzing downstream signaling effects (e.g., via Western blotting, transcriptomics).

Conducting cell-based assays to study effects on proliferation, apoptosis, and cell cycle.

Utilizing molecular docking studies to understand the specific binding interactions with the identified target protein. nih.gov

Collaborative Research Avenues with Interdisciplinary Fields (e.g., Chemical Biology, Materials Science)

The full research potential of this compound can only be realized through interdisciplinary collaboration.

Chemical Biology: Chemical biologists can use precisely designed derivatives of this compound as chemical probes to study complex biological systems. For instance, photo-activatable or clickable versions of the molecule could be synthesized to identify binding partners in living cells, helping to map out novel biological pathways. The development of benzo[b]thiophene-based inhibitors and imaging agents falls squarely at the intersection of chemistry and biology. acs.orgchemrxiv.org

Materials Science: Collaboration with materials scientists is essential for advancing applications in nanoscience and optoelectronics. rsc.org This includes the development of novel nanoparticle formulations for drug delivery research and the creation of new benzo[b]thiophene-based materials with tailored photophysical properties for use in sensing or as emitters in organic light-emitting diodes (OLEDs). acs.orgnih.gov

Medicinal & Organometallic Chemistry: The synthesis of organoruthenium complexes from benzo[b]thiophene-based ligands has opened avenues for creating novel anticancer candidates. nih.gov This highlights the potential of combining the this compound scaffold with transition metals to create complexes with unique geometries and reactivities for biological investigation.

By fostering these collaborations, the scientific community can leverage the versatile benzo[b]thiophene scaffold to create innovative tools and uncover fundamental biological insights.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of Benzo[b]thiophene-7-acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of benzo[b]thiophene derivatives using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Optimization can include adjusting solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like over-acylation. Purification via column chromatography with silica gel and elution gradients (hexane/ethyl acetate) is critical for isolating the acetamide derivative .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic deshielded protons near the thiophene ring (δ 7.2–7.8 ppm) and the acetamide methyl group (δ 2.1–2.3 ppm).
  • ¹³C NMR : The carbonyl carbon of the acetamide group typically appears at δ 168–170 ppm.
  • IR : Strong absorption bands for C=O (1650–1680 cm⁻¹) and N-H stretching (3200–3350 cm⁻¹) confirm the acetamide moiety. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion accuracy .

Q. What chromatographic methods are suitable for purity analysis of this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. Use a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. For TLC, silica gel plates with ethyl acetate/hexane (3:7) can resolve impurities, with Rf ≈ 0.4 for the target compound .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The electron-rich thiophene ring directs electrophiles to the 2- and 7-positions. Density functional theory (DFT) calculations can map electron density distributions, while kinetic studies (e.g., monitoring bromination rates under varying temperatures) reveal activation barriers. Competitive experiments with deuterated analogs help isolate isotopic effects on reaction pathways .

Q. How do structural modifications of this compound influence its performance in organic electronic devices (e.g., OFETs)?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3-position to enhance charge mobility. Fabricate thin-film transistors via vacuum deposition and measure hole/electron mobility using field-effect mobility curves. Compare with computational models (e.g., Marcus theory) to correlate substituent effects with device efficiency .

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. Use orthogonal validation methods:

  • In vitro : Measure IC₅₀ values against control compounds (e.g., cisplatin for cytotoxicity).
  • In silico : Perform molecular docking to validate binding affinities to target proteins (e.g., kinases).
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can computational chemistry guide the design of this compound analogs with reduced mutagenic potential?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models trained on Ames test data to predict mutagenicity. Screen for structural alerts (e.g., epoxide-forming motifs) using software like Derek Nexus. Optimize substituents to block metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.